1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through the cyclization of linear hydrocarbons or by using cyclopentene as a starting material.
Introduction of the 2,2-Dimethoxyethyl Group: This step involves the alkylation of the cyclopentyl ring with 2,2-dimethoxyethanol under acidic or basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, cyanides, and amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentene: A cycloalkene with a double bond in the ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Uniqueness
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is unique due to the presence of both a methanamine group and a 2,2-dimethoxyethyl group on the cyclopentyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
[1-(2,2-dimethoxyethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H21NO2/c1-12-9(13-2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
WGQZGQKJELNXKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1(CCCC1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.